3,4-Dimethyl-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclohex-3-ene-1-carboxylic acid
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Overview
Description
3,4-Dimethyl-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that includes a trifluoromethyl group, a piperazine ring, and a cyclohexene carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, including the formation of the piperazine ring, introduction of the trifluoromethyl group, and cyclization to form the cyclohexene carboxylic acid. Common reagents used in these reactions include trifluoromethyl iodide, piperazine, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3,4-Dimethyl-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclohex-3-ene-1-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and pharmacological properties.
Pharmacology: Research focuses on its interactions with various biological targets and its potential therapeutic effects.
Materials Science: The compound’s unique chemical properties make it a candidate for use in advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and piperazine ring play crucial roles in binding to these targets and modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted piperazines and cyclohexene carboxylic acids. Examples include:
- 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole
- (5aR,8aS)-3-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-5,5a,6,7,8,8a-hexahydrocyclopenta[3,4]pyrrolo[2,1-c][1,2,4]triazole .
Uniqueness
The uniqueness of 3,4-Dimethyl-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclohex-3-ene-1-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
883549-98-2 |
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Molecular Formula |
C21H25F3N2O3 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
3,4-dimethyl-6-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C21H25F3N2O3/c1-13-10-17(18(20(28)29)11-14(13)2)19(27)26-8-6-25(7-9-26)16-5-3-4-15(12-16)21(22,23)24/h3-5,12,17-18H,6-11H2,1-2H3,(H,28,29) |
InChI Key |
FNGBPKJQMVTSTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C(=O)O)C |
Origin of Product |
United States |
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